

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethylhexanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-ethylhexanal

Cat. No.: B6588603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of **4-ethylhexanal**. Due to a lack of extensive experimental data for this specific compound, this guide combines available physical data with estimated thermodynamic properties derived from established theoretical models. It also includes detailed experimental protocols for the determination of key thermodynamic parameters and a plausible synthesis pathway.

Introduction to 4-Ethylhexanal

4-Ethylhexanal (CAS No: 75718-13-7) is an organic compound with the molecular formula $C_8H_{16}O$.^[1] As a branched-chain aldehyde, its physical and chemical properties are of interest in various fields of chemical research and development. Understanding its thermodynamic characteristics is crucial for process design, safety analysis, and reaction engineering.

Physical and Estimated Thermodynamic Properties

The following tables summarize the known physical properties and estimated thermodynamic properties of **4-ethylhexanal**. It is critical to note that the enthalpy of formation, Gibbs free energy of formation, and ideal gas heat capacity have been estimated using the Joback group contribution method, as experimental values are not readily available in the literature.^{[2][3][4]}

Table 1: Physical Properties of **4-Ethylhexanal**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
Boiling Point	163 °C at 760 mmHg	[1]
Density	0.809 g/cm ³	[1]
Flash Point	46.2 °C	[1]
Vapor Pressure	2.11 mmHg at 25 °C	[1]
Refractive Index	1.41	[1]

Table 2: Estimated Thermodynamic Properties of **4-Ethylhexanal** (Joback Method)

Property	Estimated Value	Units
Standard Enthalpy of Formation (Ideal Gas, 298 K)	-285.57	kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K)	-116.11	kJ/mol
Ideal Gas Heat Capacity (Cp) at 298.15 K	258.34	J/(mol·K)

Disclaimer: The values in Table 2 are estimations and should be used with an understanding of the inherent limitations of the Joback method. Experimental verification is recommended for critical applications.

Methodology for Property Estimation: The Joback Method

The Joback method is a group contribution technique used to predict various thermodynamic properties of pure components based on their molecular structure.[2][3][4] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

The molecular structure of **4-ethylhexanal** is broken down into the following Joback groups:

- 2 x -CH₃ (non-ring)
- 4 x -CH₂- (non-ring)
- 1 x >CH- (non-ring)
- 1 x O=CH- (aldehyde)

The following equations were used for the estimations:

- Standard Enthalpy of Formation (Ideal Gas, 298 K): ΔH_f° (kJ/mol) = 68.29 + $\sum (N_i \times \Delta H_{f,i})$
- Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K): ΔG_f° (kJ/mol) = 53.88 + $\sum (N_i \times \Delta G_{f,i})$
- Ideal Gas Heat Capacity (C_p): C_p (J/(mol·K)) = $\sum (N_i \times a_i) - 37.93 + [\sum (N_i \times b_i)]T + [\sum (N_i \times c_i)]T^2 + [\sum (N_i \times d_i)]T^3$

Where N_i is the number of occurrences of group i , and $\Delta H_{f,i}$, $\Delta G_{f,i}$, a_i , b_i , c_i , and d_i are the respective group contributions.

Experimental Protocols for Thermodynamic Property Determination

The standard enthalpy of formation of a liquid organic compound like **4-ethylhexanal** can be determined from its heat of combustion, measured using a bomb calorimeter.[1][5][6][7]

Objective: To measure the heat of combustion of **4-ethylhexanal** at constant volume, from which the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **4-ethylhexanal** (typically 0.5-1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a crucible with a cover is necessary to prevent evaporation.^[8] A known length of fuse wire is positioned to be in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.^[1]
- **Pressurization:** The bomb is sealed and purged with a small amount of pure oxygen before being filled to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter bucket). The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution in the water, which is monitored by a high-precision thermometer.
- **Ignition and Data Acquisition:** The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculations:**
 - The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
 - The total heat released by the combustion of **4-ethylhexanal** is calculated from the observed temperature change and the heat capacity of the calorimeter.
 - Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.
 - The constant volume heat of combustion ($\Delta U_{\text{c}}^{\circ}$) is determined.

- The standard enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$) is calculated using the relationship $\Delta H = \Delta U + \Delta(PV)$.
- Finally, the standard enthalpy of formation ($\Delta H_{\text{f}}^{\circ}$) is calculated using Hess's Law, with the known standard enthalpies of formation of CO_2 and H_2O .

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.^{[8][9]}

Objective: To measure the heat capacity of liquid **4-ethylhexanal** over a range of temperatures.

Methodology:

- Sample Loading: A known mass of **4-ethylhexanal** is hermetically sealed in a sample container of known heat capacity.
- Calorimeter Assembly: The sample container is placed within an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container, thereby minimizing heat loss to the surroundings. The entire assembly is housed in a vacuum chamber.
- Heating and Measurement:
 - The system is brought to a stable initial temperature.
 - A precisely measured amount of electrical energy (Q) is supplied to a heater within the sample container, causing a small increase in temperature (ΔT).
 - The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).
 - The temperature of the adiabatic shield is continuously adjusted to match the sample temperature throughout the heating period.
- Calculation: The total heat capacity (C_{total}) of the sample and the container is calculated as $C_{\text{total}} = Q / \Delta T$. The heat capacity of the sample ($C_{\text{p, sample}}$) is then obtained by subtracting the known heat capacity of the container.

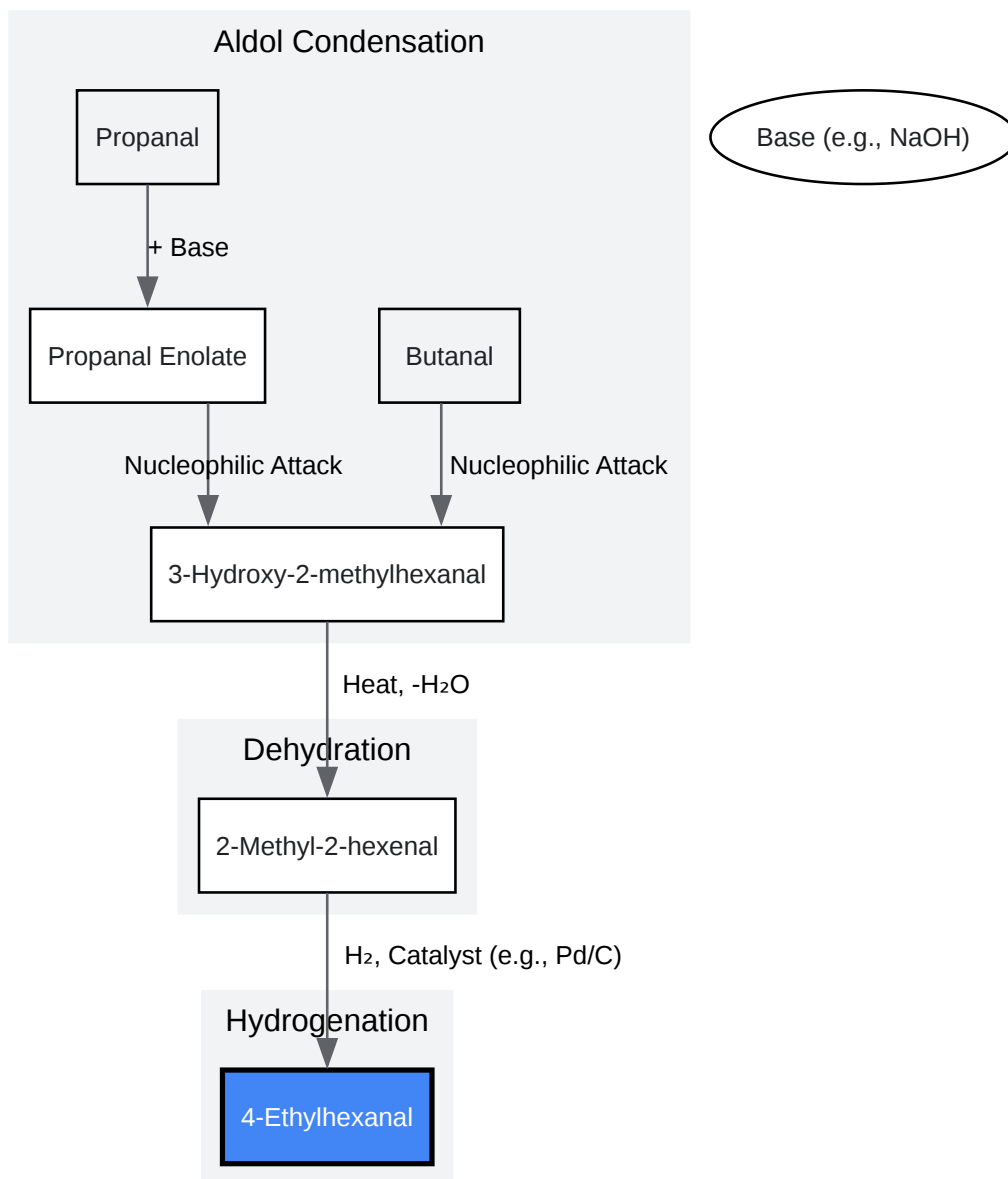
- **Data Collection:** This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Proposed Synthesis Pathway for 4-Ethylhexanal

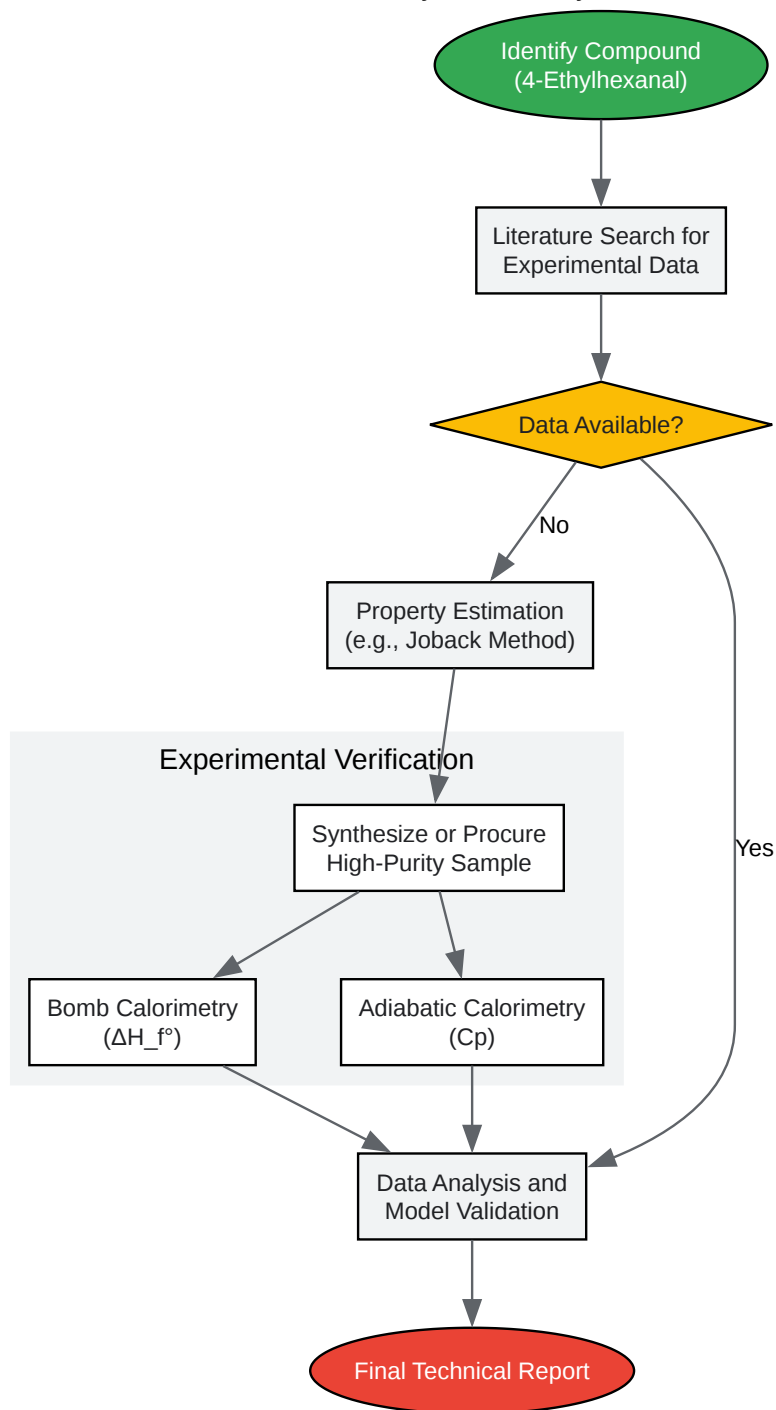
A plausible synthetic route to **4-ethylhexanal** is a crossed aldol condensation between propanal and butanal, followed by dehydration and subsequent hydrogenation.^{[10][11][12]} In a crossed aldol reaction involving two different aldehydes that both have α -hydrogens, a mixture of four products is possible. To favor the desired product, specific reaction conditions would need to be optimized, such as slowly adding one aldehyde to a mixture of the other aldehyde and the base.^[11]

The diagram below illustrates the proposed reaction pathway.

Proposed Synthesis of 4-Ethylhexanal



Workflow for Thermodynamic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aa6kj.hopto.org [aa6kj.hopto.org]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. cheguide.com [cheguide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. ivypanda.com [ivypanda.com]
- 8. researchgate.net [researchgate.net]
- 9. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealstruments.com]
- 10. Write structure formulae and names of four possible aldol condensation products form propanal and butanal. In each case. Indicate which aldehyde acts as nucleophile and which as electrophile. [allen.in]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethylhexanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6588603#thermodynamic-properties-of-4-ethylhexanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com